molecular formula C14H17ClN4O B5752663 N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5752663
M. Wt: 292.76 g/mol
InChI Key: LOXGEUUAPQIHMH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a pyrazolylmethyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative of 1-ethyl-3-methyl-1H-pyrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-N’-methylurea: Lacks the pyrazolylmethyl group, resulting in different chemical and biological properties.

    N-(3-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea: Similar structure but without the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

The uniqueness of N-(3-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-3-19-9-11(10(2)18-19)8-16-14(20)17-13-6-4-5-12(15)7-13/h4-7,9H,3,8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXGEUUAPQIHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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